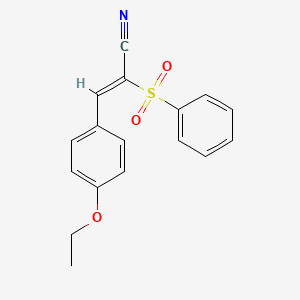

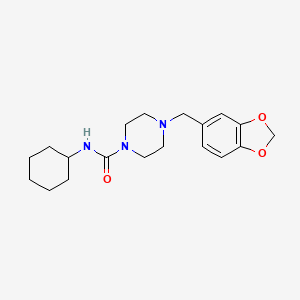

3-(4-Ethoxyphenyl)-2-(phenylsulfonyl)prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxyphenyl)-2-(phenylsulfonyl)prop-2-enenitrile, also known as EPPN, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. EPPN is a yellowish powder that is soluble in organic solvents and is primarily used in laboratory experiments.

Scientific Research Applications

Selective Hydrolysis of Esters

Chan, Cox, and Sinclair (2008) investigated the selective hydrolysis of methanesulfonate esters, providing insights into the removal of potentially genotoxic alkyl esters of methane sulfonic acid in pharmaceutical synthesis processes. This study underscores the importance of pH in the hydrolysis rates of different ester groups, which could be relevant for compounds including 3-(4-Ethoxyphenyl)-2-(phenylsulfonyl)prop-2-enenitrile derivatives (L. Chan, B. Cox, & R. Sinclair, 2008).

Crystal Structure and Assembly

De Castro et al. (2013) detailed the impact of an additional methylene group on the conformation and crystal assembly of arylsulfonamide para-alkoxychalcone hybrids. Their findings highlight how minor structural modifications can significantly affect the crystallographic properties and interactions, including hydrogen bonding and π-π interactions, of such compounds (M. R. D. de Castro et al., 2013).

Activation Mechanism of Enediynes

Nicolaou et al. (1992) explored the activation mechanisms of designed enediynes with selective cytotoxicity, noting that structural elements such as the 2-(phenylsulfonyl)ethoxycarbonyl group influence the cytotoxicity and activation pathways. While directly related to drug action, this research sheds light on the chemical behavior of sulfone-containing enediynes (K. Nicolaou, W. Dai, S. Tsay, & W. Wrasidlo, 1992).

Biocatalysis in Drug Metabolism

Zmijewski et al. (2006) demonstrated the application of biocatalysis in drug metabolism, specifically in the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This study is an example of how microbial-based systems can be used for the synthesis and structural characterization of drug metabolites, relevant to compounds with complex structures such as 3-(4-Ethoxyphenyl)-2-(phenylsulfonyl)prop-2-enenitrile (M. Zmijewski et al., 2006).

properties

IUPAC Name |

(Z)-2-(benzenesulfonyl)-3-(4-ethoxyphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c1-2-21-15-10-8-14(9-11-15)12-17(13-18)22(19,20)16-6-4-3-5-7-16/h3-12H,2H2,1H3/b17-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEUXRRJTCZMNZ-ATVHPVEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C(/C#N)\S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-(benzenesulfonyl)-3-(4-ethoxyphenyl)prop-2-enenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2682705.png)

![N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2682706.png)

![N-(benzo[d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2682710.png)

![N-cycloheptyl-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2682718.png)

![2-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2682721.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide](/img/structure/B2682722.png)

![1-(3,5-dimethylphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2682724.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide](/img/structure/B2682725.png)

![1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea](/img/structure/B2682726.png)